REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].[C:13]([S-])(=[S:17])OCC.[K+]>N1C=CC=CC=1>[S:17]=[C:13]1[NH:1][C:2]2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:9]=[CH:10][C:11]=2[O:12]1 |f:1.2|
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Name
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|
Quantity
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5.09 g
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)OC)C=CC1O
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Name
|
|
Quantity
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6.35 g
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Type
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reactant
|
Smiles
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C(OCC)(=S)[S-].[K+]
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Name
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Quantity
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50 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for two hours
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Duration
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2 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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washed with a 1 N aqueous hydrochloric acid solution
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Type
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CUSTOM
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Details
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dried on a vacuum
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Type
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FILTRATION
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Details
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filter overnight
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Duration
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8 (± 8) h
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Name
|
|
Type
|
product
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Smiles
|
S=C1OC2=C(N1)C=C(C=C2)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |